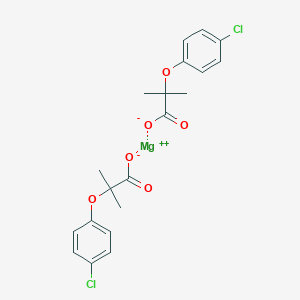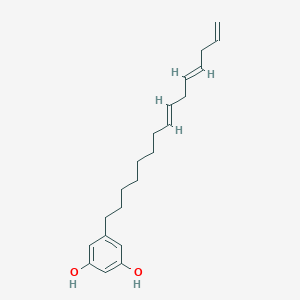![molecular formula C25H27N5O2S B227205 1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)
1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione depends on its specific application. In the case of its anticancer activity, it has been shown to induce apoptosis and cell cycle arrest in cancer cells. As an antimicrobial agent, it disrupts the bacterial cell membrane and inhibits bacterial growth. As a plant growth regulator, it regulates the plant hormone balance and promotes plant growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. As an anticancer agent, it selectively targets cancer cells and induces apoptosis without affecting normal cells. As an antimicrobial agent, it has a broad-spectrum activity against various bacterial and fungal strains. As a plant growth regulator, it enhances the plant's tolerance to stress and improves the plant's quality and yield.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione in lab experiments include its high potency, selectivity, and versatility. However, its limitations include its low solubility and stability, which can affect its efficacy and reproducibility in experiments.
Zukünftige Richtungen
There are numerous future directions for the research and development of 1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione. These include exploring its potential applications in drug delivery, imaging, and biosensing. Additionally, further studies are needed to optimize its synthesis method, improve its solubility and stability, and investigate its toxicity and safety profile.
In conclusion, this compound is a chemical compound with significant potential in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential and optimize its use in various applications.
Synthesemethoden
The synthesis of 1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione involves the reaction of 2-(1H-benzimidazol-2-yl)ethanamine and 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde in the presence of ammonium thiocyanate. The reaction is carried out under reflux conditions in ethanol and water mixture for several hours. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anticancer agent, antimicrobial agent, and antiviral agent. In agriculture, it has been used as a plant growth regulator and insecticide. In material science, it has been utilized as a fluorescent probe and sensor.
Eigenschaften
Molekularformel |
C25H27N5O2S |
|---|---|
Molekulargewicht |
461.6 g/mol |
IUPAC-Name |
1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3-diazaspiro[4.5]dec-3-ene-2-thione |
InChI |
InChI=1S/C25H27N5O2S/c33-24-29-23(26-17-8-9-20-21(16-17)32-15-14-31-20)25(11-4-1-5-12-25)30(24)13-10-22-27-18-6-2-3-7-19(18)28-22/h2-3,6-9,16H,1,4-5,10-15H2,(H,27,28)(H,26,29,33) |
InChI-Schlüssel |
HSMULFUHLOOJOG-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C(=NC(=S)N2CCC3=NC4=CC=CC=C4N3)NC5=CC6=C(C=C5)OCCO6 |
Kanonische SMILES |
C1CCC2(CC1)C(=NC(=S)N2CCC3=NC4=CC=CC=C4N3)NC5=CC6=C(C=C5)OCCO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-{[2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B227143.png)
![(2R,3R,12bR)-3-ethenyl-9-methoxy-2-[[(1R)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B227152.png)

![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
![3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B227206.png)

![3-[(3S,5S,10R,13R,14S,17R)-3-[(2R,5S)-6-[[(3R,6S)-4,6-dihydroxy-2-methyloxan-3-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B227246.png)
![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)



![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)
